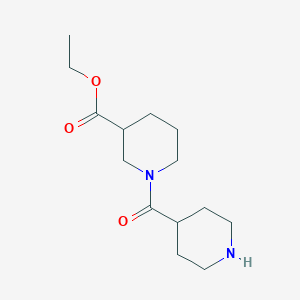

Ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate

Description

Ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate is a bicyclic piperidine derivative featuring two key functional groups: a piperidine-4-carbonyl moiety and an ethyl ester at the 3-position of the second piperidine ring.

Properties

Molecular Formula |

C14H24N2O3 |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate |

InChI |

InChI=1S/C14H24N2O3/c1-2-19-14(18)12-4-3-9-16(10-12)13(17)11-5-7-15-8-6-11/h11-12,15H,2-10H2,1H3 |

InChI Key |

GCIXGIYXEJFYGP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Esterification of Isonipecotic Acid to Ethyl Piperidine-4-carboxylate

A foundational step in the synthesis is the preparation of ethyl piperidine-4-carboxylate, which serves as a key intermediate. This is typically achieved by esterification of isonipecotic acid with ethanol in the presence of thionyl chloride under reflux conditions.

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| Isonipecotic acid + Ethanol + Thionyl chloride | 0 °C addition, reflux 48 h | Ethyl piperidine-4-carboxylate (clear oil) | 94% |

This method provides a high-yielding route to the ethyl ester intermediate, which is crucial for subsequent coupling reactions.

Formation of 1-(Piperidine-4-carbonyl)piperidine Derivatives via Amide Coupling

The carbonyl linkage between two piperidine rings is commonly introduced through amide bond formation. This is achieved by coupling piperidin-4-one derivatives with carboxylic acid or ester counterparts using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and triethylamine in polar aprotic solvents like DMF at room temperature.

This method allows for efficient formation of the amide bond linking the two piperidine rings.

Reductive Amination to Form Ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate

Reductive amination is employed to introduce the ethyl piperidine-3-carboxylate moiety onto the carbonyl-functionalized piperidine intermediate. This involves reacting the amide intermediate with (R)-ethyl piperidine-3-carboxylate hydrochloride in the presence of sodium triacetoxyborohydride as a reducing agent.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| Amide intermediate + (R)-ethyl piperidine-3-carboxylate hydrochloride + Na(OAc)3BH | Ethanol, RT | This compound derivatives | High selectivity, mild conditions |

This step is critical for assembling the final bicyclic structure with the ester functionality intact.

Alternative Synthetic Routes: Activated Ester Method

An alternative approach involves converting ethyl isonipecotate into an activated ester intermediate, which then reacts with substituted piperidines to form the target amides. This method uses activated esters to facilitate amide bond formation under milder conditions.

This method is advantageous for preparing diverse derivatives by varying the piperidine substituents.

Reductive Amination Using Chloroacetaldehyde and Sodium Cyanoborohydride

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Esterification of isonipecotic acid | Isonipecotic acid, ethanol, thionyl chloride | Reflux 48 h | High yield, straightforward | Long reaction time |

| Amide coupling with HATU | Piperidin-4-one hydrochloride, carboxylic acid, HATU, triethylamine | DMF, RT, 6 h | Efficient amide bond formation | Requires coupling agents |

| Reductive amination | Amide intermediate, ethyl piperidine-3-carboxylate hydrochloride, Na(OAc)3BH | Ethanol, RT | Mild, selective | Sensitive to moisture |

| Activated ester method | Ethyl isonipecotate, carbodiimide coupling agents | Multi-step, reflux | Versatile for derivatives | Multi-step, moderate yields |

| Reductive amination with chloroacetaldehyde | Ethyl isonipecotate, chloroacetaldehyde, NaCNBH3 | 0 °C to RT, methanol/acetic acid | Selective N-alkylation | Requires careful monitoring |

Research Findings and Analytical Data

NMR Spectroscopy: Proton NMR data confirm the presence of ethyl ester groups (quartet at ~4.1 ppm and triplet at ~1.2 ppm) and characteristic piperidine ring protons (multiplets between 1.5–3.0 ppm).

Reaction Yields: Esterification yields up to 94% have been reported, while amide coupling and reductive amination steps typically afford moderate to high yields depending on substituents and conditions.

Purification: Organic layer washing with sodium hydroxide and drying over anhydrous sodium sulfate are standard to isolate pure intermediates.

Reaction Monitoring: Thin-layer chromatography (TLC) and ultra-performance liquid chromatography (UPLC) are used to monitor reaction progress, especially in reductive amination steps.

Chemical Reactions Analysis

Ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Scientific Research Applications

Synthesis of Ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate

The synthesis of this compound typically involves multi-step organic reactions, often beginning with the formation of a piperidine ring followed by the introduction of carbonyl and carboxylate groups. Common methods include:

- Condensation Reactions : The compound can be synthesized through the condensation of piperidine derivatives with appropriate carbonyl precursors under specific conditions.

- Reagents Used : Typical reagents include HATU (a coupling reagent), DIPEA (a base), and various solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) for optimal yields .

Biological Activities

This compound has shown promising biological activities that make it a candidate for further pharmacological evaluation:

- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes involved in inflammatory pathways, such as soluble epoxide hydrolase (sEH). For instance, derivatives of this compound have demonstrated significant inhibitory effects with IC50 values in the low nanomolar range .

- Analgesic Properties : In animal models, related compounds have exhibited analgesic effects, suggesting potential applications in pain management .

Therapeutic Applications

The therapeutic potential of this compound extends to several areas:

- Anti-inflammatory Treatments : Due to its ability to modulate inflammatory pathways, this compound may be developed into treatments for conditions like arthritis and sepsis .

- Cancer Research : Compounds with similar structures have been investigated for anticancer properties, indicating that this compound could be explored for cancer therapeutics.

Case Study 1: Analgesic Effects

A study evaluated the analgesic effects of a derivative of this compound in a mouse model of chronic pain. The results showed a significant reduction in pain scores compared to controls, highlighting the compound's potential as an analgesic agent .

Case Study 2: Anti-inflammatory Activity

In another study, researchers tested the anti-inflammatory effects of the compound in a rat model of acute pancreatitis. The treatment group exhibited reduced markers of inflammation and improved survival rates compared to untreated controls .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity | Potential Applications |

|---|---|---|---|

| This compound | Piperidine ring, carbonyl group | Enzyme inhibition (sEH) | Anti-inflammatory, analgesic |

| Ethyl 1-(3-methylpyridin-2-yl)piperidine-4-carboxylate | Methylated pyridine substituent | Antiviral activity | Antiviral therapeutics |

| Ethyl 1-[2-(4-fluorophenyl)quinoline-4-carbonyl]piperidine-3-carboxylate | Quinoline moiety | Anticancer properties | Cancer treatment development |

Mechanism of Action

The mechanism of action of Ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in the body, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, leading to their pharmacological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Functional Analysis

Electronic Effects :

- The bicyclic piperidine scaffold in the target compound allows for greater conformational flexibility compared to rigid pyridazine derivatives (e.g., ).

- Synthetic Accessibility: Compounds like (sulfonyl derivatives) are synthesized via aqueous-phase condensation, offering high yields (>80%) under mild conditions. Reductive amination (e.g., ) is preferred for introducing aromatic quinoline groups, though it requires stringent pH control.

Physicochemical Properties

Lipophilicity :

Solubility :

- Ester groups improve solubility in organic solvents (e.g., ethyl acetate), while hydroxyl or nitro groups (e.g., ) increase aqueous solubility.

Biological Activity

Ethyl 1-(piperidine-4-carbonyl)piperidine-3-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives.

Chemical Structure and Properties

This compound is characterized by a dual piperidine structure with an ethyl ester and a carbonyl group. Its molecular formula is C₁₃H₁₈N₂O₃, and it has a molecular weight of approximately 250.29 g/mol. The presence of the piperidine rings contributes to its ability to interact with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.

- Receptor Binding : Interaction with cellular receptors can modulate signal transduction pathways, influencing cell behavior.

- DNA Interaction : The compound may bind to DNA, affecting gene expression and replication processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound is effective at low concentrations.

Antiviral Activity

Preliminary studies have explored the antiviral potential of this compound against several viruses. For instance, it has been tested against influenza and herpes simplex viruses, demonstrating promising results in inhibiting viral replication in cell cultures.

Anticancer Properties

The anticancer activity of this compound has been investigated in several cancer cell lines. Notable findings include:

- Cell Proliferation Inhibition : The compound has been shown to significantly reduce proliferation rates in breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cell lines.

- Apoptosis Induction : Flow cytometry assays indicate that treatment with this compound leads to increased apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of piperidine compounds showed varying degrees of cytotoxicity against cancer cells. This compound was among those tested and exhibited significant activity against MDA-MB-231 cells with an IC50 value lower than standard chemotherapeutics .

- Antimicrobial Efficacy : Research presented at a pharmaceutical conference demonstrated that this compound had an MIC value comparable to conventional antibiotics against Staphylococcus aureus and Escherichia coli .

- Mechanistic Insights : A molecular docking study indicated that this compound binds effectively to the active site of specific enzymes involved in cancer metabolism, providing insights into its mechanism of action .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.